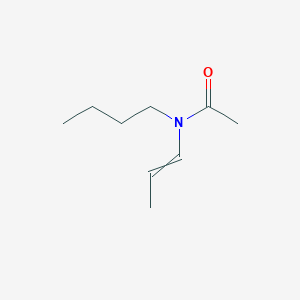![molecular formula C15H12Se B14364742 Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- CAS No. 91585-31-8](/img/structure/B14364742.png)
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- is an organic compound characterized by a benzene ring substituted with a methyl group and a phenylselenoethynyl group
Vorbereitungsmethoden
The synthesis of Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as toluene (methylbenzene) and phenylselenylacetylene.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions varying based on the desired product.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may participate in signaling pathways or metabolic processes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- can be compared with other similar compounds such as:
Toluene, p-ethynyl-: Similar structure but lacks the phenylseleno group.
p-Methylphenylacetylene: Another related compound with different substituents.
p-Tolylacetylene: Shares the ethynyl group but differs in other substituents.
These comparisons highlight the unique features of Benzene, 1-methyl-4-[(phenylseleno)ethynyl]- and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
91585-31-8 |
|---|---|
Molekularformel |
C15H12Se |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylselanylethynyl)benzene |
InChI |
InChI=1S/C15H12Se/c1-13-7-9-14(10-8-13)11-12-16-15-5-3-2-4-6-15/h2-10H,1H3 |
InChI-Schlüssel |
SMAKMCJSLCMDTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#C[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
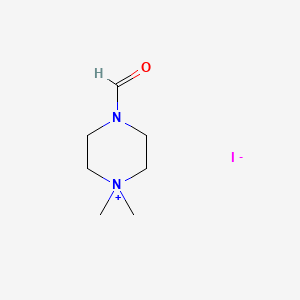
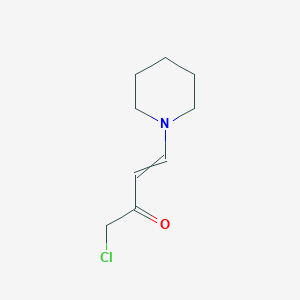
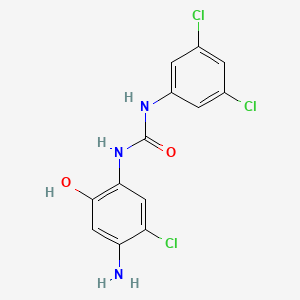
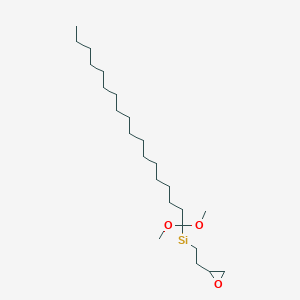
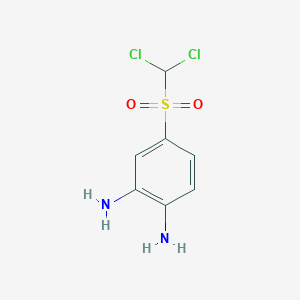
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)

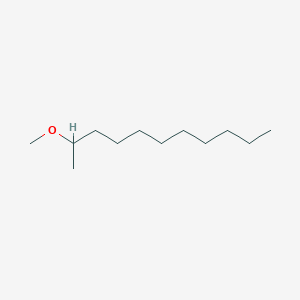
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
